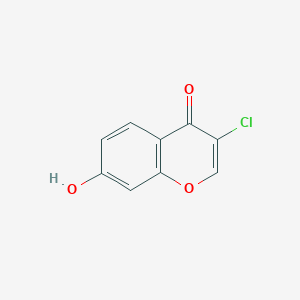

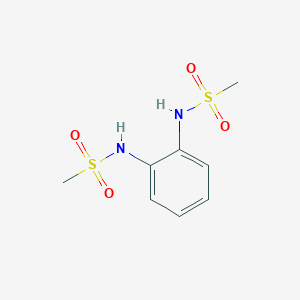

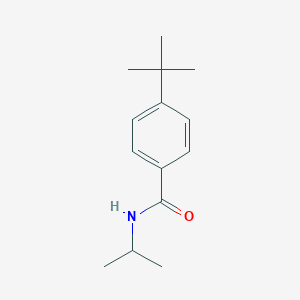

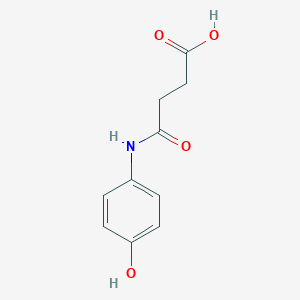

N-(3-acetylphenyl)-2,2,2-trifluoroacetamide

説明

This would typically include the compound’s systematic name, its molecular formula, and its structure. The structure can be determined using spectroscopic techniques such as NMR, IR, and mass spectrometry.

Synthesis Analysis

This would involve a detailed step-by-step process of how the compound can be synthesized from readily available starting materials. It would also include the conditions required for each step, the reagents used, and the mechanism of each reaction.Molecular Structure Analysis

This involves the use of various spectroscopic techniques to determine the structure of the compound. This can include NMR (both 1H and 13C), IR, UV-Vis, and mass spectrometry. X-ray crystallography can also be used if crystals of the compound can be formed.Chemical Reactions Analysis

This would involve studying how the compound reacts with other compounds. The conditions required for the reaction, the products formed, and the mechanism of the reaction would all be part of this analysis.Physical And Chemical Properties Analysis

This would include determining the compound’s melting point, boiling point, solubility in various solvents, and stability under various conditions. Its chemical properties, such as its acidity or basicity, its reactivity with common reagents, and its spectroscopic properties, would also be included.科学的研究の応用

1. Antimicrobial Activities of Sulfonamide Compounds

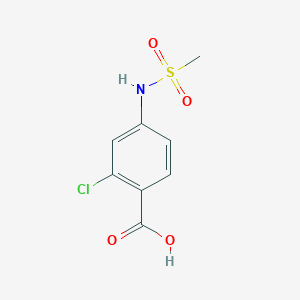

- Summary of Application: Sulfonamide compounds, including N-(3-acetylphenyl)-4-methylbenzenesulfonamide (PSASF-1), have been synthesized and their antibacterial activities against Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853, and Staphylococcus aureus ATCC 29213 have been evaluated .

- Methods of Application: The antibacterial properties of these drugs were studied using molecular docking research. The synthesized compounds were characterized using spectral analysis. Antibacterial activities of synthesized derivates were determined against E. coli, P. aeruginosa, and S. aureus with minimum inhibitory concentration (MIC) by using the broth microdilution method .

- Results or Outcomes: All prepared compounds exhibited significant antibacterial activity against S. aureus, E. coli, and P. aeruginosa. The MIC value for E. coli and P. aeruginosa was determined as 256 μg/mL. MIC against S. aureus was observed to be 256 and 512 μg/mL for the PSASF compound and the other compounds respectively .

2. Anticancer and VEGFR-2 Inhibitory Effects of a Nicotinamide-Based Derivative

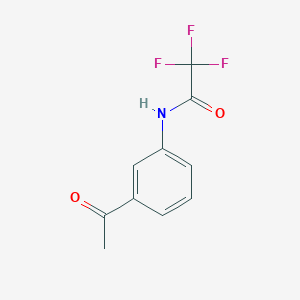

- Summary of Application: A nicotinamide-based derivative was designed as an antiproliferative VEGFR-2 inhibitor with the key pharmacophoric features needed to interact with the VEGFR-2 catalytic pocket .

- Methods of Application: The ability of the designed congener to bind with the VEGFR-2 enzyme was demonstrated by molecular docking studies. Furthermore, six various MD simulations studies established the excellent binding of the compound with VEGFR-2 over 100 ns, exhibiting optimum dynamics .

- Results or Outcomes: MM-GBSA confirmed the proper binding with a total exact binding energy of −38.36 Kcal/Mol. MM-GBSA studies also revealed the crucial amino acids in the binding through the free binding energy decomposition and declared the interactions variation of the compound inside VEGFR-2 via the Protein–Ligand Interaction Profiler (PLIP) .

3. N-(3-ACETYLPHENYL)DECANAMIDE

- Summary of Application: This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals . The specific applications are not mentioned, but it could be used in various chemical synthesis and research applications .

4. N-(3-ACETYLPHENYL) MALEANILIC ACID

- Summary of Application: Similar to the previous compound, this one is also provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals . The specific applications are not mentioned, but it could be used in various chemical synthesis and research applications .

5. N-(3-ACETYLPHENYL)DECANAMIDE

- Summary of Application: This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals . The specific applications are not mentioned, but it could be used in various chemical synthesis and research applications .

6. N-(3-ACETYLPHENYL) MALEANILIC ACID

- Summary of Application: Similar to the previous compound, this one is also provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals . The specific applications are not mentioned, but it could be used in various chemical synthesis and research applications .

Safety And Hazards

This would involve determining if the compound is toxic or hazardous in any way. This can involve in vitro toxicity studies, animal studies, or reviews of clinical data if available.

将来の方向性

This would involve a discussion of what further studies could be done with the compound. This could include further synthetic modifications, more detailed mechanistic studies, or the development of new applications for the compound.

I hope this general guide is helpful. For a detailed analysis of a specific compound, I would recommend consulting a chemistry textbook or a review article in a chemistry journal. If you have any other questions, feel free to ask!

特性

IUPAC Name |

N-(3-acetylphenyl)-2,2,2-trifluoroacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F3NO2/c1-6(15)7-3-2-4-8(5-7)14-9(16)10(11,12)13/h2-5H,1H3,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJIHIZOVLAWHFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)NC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60205453 | |

| Record name | Acetanilide, 3'-acetyl-2,2,2-trifluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60205453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-acetylphenyl)-2,2,2-trifluoroacetamide | |

CAS RN |

56915-87-8 | |

| Record name | Acetanilide, 3'-acetyl-2,2,2-trifluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056915878 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetanilide, 3'-acetyl-2,2,2-trifluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60205453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-(3,4-Dimethoxyphenyl)ethyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B181855.png)